molecular formula C20H21N3O2 B11280596 5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11280596
M. Wt: 335.4 g/mol
InChI Key: RHONEJFQEMHKRD-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of an ethoxyphenyl group and a methylphenylmethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-ethoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the acylation of the pyrazole ring with a suitable carboxylic acid derivative to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxyphenylacetic acid: Similar in structure due to the ethoxyphenyl group.

    (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Shares the methylphenyl group and has similar reactivity.

Uniqueness

3-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide is unique due to the combination of its pyrazole ring and the specific substituents attached to it. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-3-25-17-10-8-16(9-11-17)18-12-19(23-22-18)20(24)21-13-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

RHONEJFQEMHKRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=C(C=C3)C

Origin of Product

United States

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